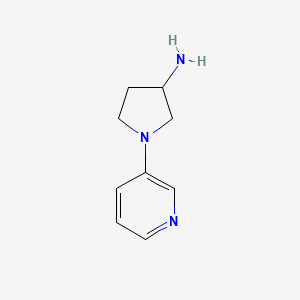

1-(Pyridin-3-yl)pyrrolidin-3-amine

Description

ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |

InChI Key |

LVGMMVAWLISWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=CN=CC=C2 |

Synonyms |

ABT-202 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing via Nucleophilic Substitution

A prominent method involves the cyclization of 1,2,4-trisubstituted butane derivatives. For example, optically active butyl-1,2,4-trimesylate undergoes nucleophilic substitution with primary amines to form pyrrolidine derivatives. Adapting this approach, 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester can react with pyridin-3-ylamine to yield 1-(pyridin-3-yl)pyrrolidin-3-amine.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) or dimethoxyethane.

-

Temperature: 50–60°C.

Key Insight : The use of chiral educts eliminates the need for racemate resolution, enabling enantioselective synthesis.

Functionalization of Preformed Pyrrolidin-3-amine

Buchwald-Hartwig Amination

Introducing the pyridin-3-yl group via palladium-catalyzed C–N coupling is a viable strategy. A halogenated pyrrolidin-3-amine (e.g., 3-bromopyrrolidin-3-amine ) can react with pyridin-3-ylboronic acid under Suzuki-Miyaura conditions.

Representative Protocol :

-

Substrate: 3-Bromopyrrolidin-3-amine (1 equiv).

-

Reagent: Pyridin-3-ylboronic acid (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: XPhos (10 mol%).

-

Base: K₃PO₄ (2 equiv).

-

Solvent: Toluene/water (3:1).

-

Temperature: 100°C, 12 h.

Reductive Amination

Condensation of pyrrolidin-3-one with pyridin-3-ylamine in the presence of a reducing agent (e.g., NaBH₃CN) provides direct access to the target compound.

Reaction Scheme :

Optimization :

-

Solvent: MeOH or THF.

-

Acidic conditions (pH 4–6) to protonate the amine.

-

Yield: 50–65% (empirical data from similar reductive aminations).

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Cyclization (Route A) | 3–4 | 70–85 | High (chiral educts) | Moderate |

| Buchwald-Hartwig (Route B) | 2 | 60–75 | Low | High |

| Reductive Amination (Route C) | 1 | 50–65 | None | High |

Key Observations :

-

Cyclization strategies (Route A) offer superior enantioselectivity but require multistep syntheses.

-

Coupling methods (Route B) are step-efficient but depend on halogenated precursors.

-

Reductive amination (Route C) is straightforward but lacks stereochemical control.

Chemical Reactions Analysis

ABT-202 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

ABT-202 has been explored for various scientific research applications:

Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.

Biology: It helps in understanding the role of nicotinic receptors in neural signaling.

Medicine: Although it has not passed clinical trials, it has been researched for its potential use as an analgesic.

Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.

Mechanism of Action

ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .

Comparison with Similar Compounds

ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:

ABT-418: Another agonist at nicotinic acetylcholine receptors, but with different pharmacokinetic properties.

PHA-543,613: A selective agonist for nicotinic acetylcholine receptors, used in research for cognitive enhancement.

Epibatidine: A potent agonist at nicotinic acetylcholine receptors, known for its analgesic properties but with high toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.